Lysozyme C (46-61) (chicken)

Description

Properties

IUPAC Name |

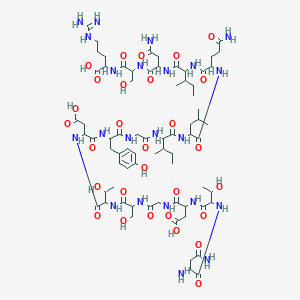

2-[[2-[[4-amino-2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[[2-[[2-[[3-carboxy-2-[[2-[(2,4-diamino-4-oxobutanoyl)amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYXXBINWGPYLTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116N22O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1753.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Structural Insights into Lysozyme C 46 61

Amino Acid Sequence and Primary Structure Features

The primary structure of a peptide is fundamental to its function and three-dimensional shape. This section details the specific amino acid sequence of Lysozyme (B549824) C (46-61) and its context within the full-length enzyme.

Specific Sequence Representation (NTDGSTDYGILQINSR)

The Lysozyme C (46-61) peptide is composed of a 16-amino-acid sequence: Asn-Thr-Asp-Gly-Ser-Thr-Asp-Tyr-Gly-Ile-Leu-Gln-Ile-Asn-Ser-Arg, abbreviated as NTDGSTDYGILQINSR. anaspec.comnih.gov This sequence has a molecular weight of approximately 1753.8 g/mol . nih.govnih.gov The N-terminal region (NTDGSTD) is predominantly hydrophilic, while the C-terminal segment (YGILQINSR) contains a higher proportion of hydrophobic residues. This amphipathic nature is crucial for its biological interactions.

Table 1: Amino Acid Sequence of Lysozyme C (46-61)

| Position | Three-Letter Code | One-Letter Code | Chemical Property |

|---|---|---|---|

| 46 | Asn | N | Polar, uncharged |

| 47 | Thr | T | Polar, uncharged |

| 48 | Asp | D | Acidic, negatively charged |

| 49 | Gly | G | Nonpolar, aliphatic |

| 50 | Ser | S | Polar, uncharged |

| 51 | Thr | T | Polar, uncharged |

| 52 | Asp | D | Acidic, negatively charged |

| 53 | Tyr | Y | Aromatic, polar |

| 54 | Gly | G | Nonpolar, aliphatic |

| 55 | Ile | I | Nonpolar, aliphatic |

| 56 | Leu | L | Nonpolar, aliphatic |

| 57 | Gln | Q | Polar, uncharged |

| 58 | Ile | I | Nonpolar, aliphatic |

| 59 | Asn | N | Polar, uncharged |

| 60 | Ser | S | Polar, uncharged |

| 61 | Arg | R | Basic, positively charged |

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of a peptide in solution are critical to its biological activity. Spectroscopic techniques are invaluable tools for investigating these conformational properties.

Investigating Peptide Folding and Stability Mechanisms

The Lysozyme C (46-61) fragment is part of a larger region within hen lysozyme known for its high propensity to form amyloid fibrils, which are insoluble protein aggregates associated with various diseases. nih.govcapes.gov.br Research has identified that fragments from the β-domain and C-helix of HEWL are highly amyloidogenic. nih.gov Specifically, the region encompassing residues 54-62 (GILQINSRW), which partially overlaps with the C-terminal portion of the 46-61 fragment, is considered a core region for amyloidogenesis. ijbs.comnih.gov The tryptophan residue at position 62 (Trp62), just outside the 46-61 sequence, is thought to be particularly crucial for initiating fibril formation. ijbs.comnih.gov

The stability of this peptide region is relatively low, contributing to its tendency to misfold. Amyloidogenic variants of the highly similar human lysozyme are characterized by a reduction in native state stability and cooperativity. nih.gov This decreased stability allows the protein to populate partially unfolded intermediate states, which are precursors to aggregation. nih.govcore.ac.uk The mechanism of fibril formation for lysozyme is often described as a nucleation-dependent process, which can be significantly accelerated by the presence of pre-formed fibril "seeds". researchgate.net The aggregation process involves the formation of β-sheet structures, and various small molecules have been investigated for their ability to inhibit this fibrillation, often by binding to aggregation-prone regions of the protein. nih.govacs.orgmdpi.com

Computational Modeling and Simulation Approaches

Computational methods provide powerful tools to investigate the structural and interactive properties of peptides like Lysozyme C (46-61) at an atomic level.

Predicting Structural Conformations and Dynamics

Molecular dynamics (MD) simulations are widely used to predict the behavior of proteins and peptides in solution. nih.gov For lysozyme and its fragments, MD simulations can reveal conformational dynamics, including the partial unfolding events that can lead to aggregation. nih.gov Simulations of human lysozyme have shown that the region around Ile56, which is within the 46-61 fragment, can lose contact with other parts of the protein, representing an early step in the unfolding pathway. nih.gov

Circular dichroism (CD) studies, complemented by computational analysis, suggest that in an aqueous buffer, the HEL (46-61) peptide exists predominantly in a flexible, random coil conformation. However, its hydrophobic C-terminal segment shows a minor propensity to form an α-helix, particularly when interacting with membrane-like environments such as lipid micelles.

| Condition | Predominant Secondary Structure | Key Observation |

|---|---|---|

| Aqueous Buffer | Random Coil | Shows structural flexibility in solution. |

| Lipid Micelles | Partial α-helix | The hydrophobic C-terminal region promotes association with lipid bilayers. |

Table 1: Predicted secondary structure of Lysozyme C (46-61) under different environmental conditions based on spectroscopic and computational data.

Molecular Docking for Interaction Prediction

Molecular docking is a computational technique used to predict how a peptide might bind to another molecule, such as a receptor or an inhibitor. nih.gov For Lysozyme C (46-61), docking studies have been crucial in understanding its interaction with Major Histocompatibility Complex (MHC) class II molecules, a key step in initiating an immune response. oup.com

Modeling of the hen egg lysozyme peptide 52-61 (a sub-fragment of 46-61) complexed with the murine I-Ak MHC molecule predicted that specific residues act as anchors, fitting into pockets of the MHC molecule, while others are exposed to interact with T-cell receptors (TCRs). oup.com For the slightly larger 46-61 fragment, residues such as Asp52, Tyr53, Leu56, and Asn59 have been identified as critical for anchoring the peptide into the MHC binding groove, while others remain solvent-exposed for TCR interaction.

Docking studies are also employed to investigate how potential inhibitor molecules might bind to lysozyme to prevent its aggregation into amyloid fibrils. nih.govacs.org These studies have shown that inhibitors can bind to the hydrophobic cavity of lysozyme, which includes residues from the 46-61 fragment like Gln57, Ile58, and Asn59, thereby stabilizing the native structure and preventing the conformational changes required for fibrillation. nih.govacs.org

| Binding Partner | Predicted Interacting Residues in/near (46-61) | Purpose of Interaction |

|---|---|---|

| I-Ak (MHC Class II) | Asp52, Tyr53, Leu56, Asn59 | Antigen presentation and T-cell activation. |

| Safranal (Inhibitor) | Asp52, Gln57, Ile58, Asn59, Trp62 | Inhibition of amyloid fibril formation. nih.govacs.org |

| Myricetin (Inhibitor) | Binds to the aggregation-prone β-domain region. acs.org | Inhibition of amyloid fibril formation. acs.org |

Table 2: Summary of predicted molecular interactions involving the Lysozyme C (46-61) region from molecular docking studies.

Immunological Research on Lysozyme C 46 61

Identification and Characterization as a T-Cell Epitope

The fragment HEL(46-61) was identified as the primary immunogenic peptide from a tryptic digest of the whole lysozyme (B549824) protein, capable of stimulating T-cell hybridomas. pnas.org This peptide contains the core sequence recognized by T-cells in the context of specific Major Histocompatibility Complex (MHC) class II molecules. nih.govpnas.org

Recognition by Specific T-Cell Populations (e.g., mice of k haplotype)

Mice of the H-2^k haplotype exhibit a strong T-cell response to Lysozyme C (46-61). pnas.org This response is genetically determined and linked to the ability of the MHC class II molecules of this haplotype to effectively bind and present this specific peptide to T-helper cells. nih.govpnas.org In contrast, other mouse strains, such as C57BL/6 (H-2^b haplotype), are low-responders to this particular epitope, highlighting the MHC-restricted nature of T-cell recognition. nih.gov The minimal core epitope for T-cell recognition within the 46-61 fragment has been mapped to residues 52-61 in high-responder C3H mice (H-2^k). nih.gov

Major Histocompatibility Complex (MHC) Binding Studies

The interaction between Lysozyme C (46-61) and MHC class II molecules is a critical prerequisite for T-cell activation. Studies have demonstrated specific, albeit relatively weak, binding of this peptide to solubilized I-A^k molecules. annualreviews.org This binding is haplotype-specific, as HEL(46-61) does not bind to I-A^d molecules. pnas.organnualreviews.org The specificity of this interaction underscores its importance in determining the immunodominance of this epitope in H-2^k mice.

Lysozyme C (46-61) is presented to T-cells by the MHC class II molecule I-A^k. nih.govpnas.org Photoreactive conjugates of HEL(46-61) have been shown to selectively label the alpha chain of I-A^k molecules on cell membranes. nih.gov Molecular modeling studies predict that the peptide binds within the groove of the I-A^k molecule, adopting a polyproline II-like conformation. oup.com This binding allows for the presentation of the peptide-MHC complex on the surface of antigen-presenting cells (APCs) for subsequent recognition by T-cell receptors (TCRs). pnas.org The efficiency of presentation can be significantly enhanced by targeting the antigen to APCs. nih.govresearchgate.net

Impact of Amino Acid Substitutions on Epitope Recognition

The precise amino acid sequence of Lysozyme C (46-61) is crucial for both MHC binding and TCR interaction. Single amino acid substitutions within this epitope can dramatically alter its recognition by T-cells. For instance, replacing the tyrosine at position 53 renders the peptide non-stimulatory for certain T-cell hybridomas, indicating this residue is a critical contact point for the TCR. pnas.org Studies using peptides with single alanine (B10760859) substitutions have identified residues at positions 51, 52, 53, and 57 as being involved in binding to the I-A molecule, while residues at positions 55 and 56 are important for contacting the TCR. nih.gov

Table 1: Effect of Amino Acid Substitutions on T-Cell Recognition

| Original Residue | Position | Substitution | Effect on T-Cell Recognition | Reference |

|---|---|---|---|---|

| Tyrosine (Tyr) | 53 | - | Critical for T-cell receptor contact. | pnas.org |

| Isoleucine (Ile) | 55 | Leucine (Leu) | Significantly increased T-cell reactivity. | nih.gov |

| Leucine (Leu) | 56 | Isoleucine (Ile) | Significantly increased T-cell reactivity. | nih.gov |

Mechanisms of T-Cell Activation and Response

The interaction of the HEL(46-61)/I-A^k complex with a specific TCR triggers a cascade of intracellular signaling events, leading to T-cell activation, proliferation, and cytokine production.

T-Cell Hybridoma Assays and Proliferation Studies

T-cell hybridomas, which are immortalized T-cell lines with a specific antigen receptor, have been invaluable tools for studying the response to Lysozyme C (46-61). pnas.orgpnas.org Hybridomas such as 3A9 are specifically stimulated to produce interleukin-2 (B1167480) (IL-2) in the presence of APCs presenting the HEL(46-61) peptide. nih.govnih.gov These assays provide a quantitative measure of T-cell activation. nih.gov Proliferation assays, which measure the division of T-cells in response to antigen, have also been widely used to characterize the response to this epitope. researchgate.netnih.gov For example, T-cells from HEL-immunized mice show a proliferative response when re-stimulated with the HEL(46-61) peptide in vitro. nih.gov

Table 2: T-Cell Hybridomas Used in Lysozyme C (46-61) Research

| Hybridoma | Specificity | MHC Restriction | Application | Reference(s) |

|---|---|---|---|---|

| 3A9 | HEL(46-61) | I-A^k | IL-2 secretion assays, antigen presentation studies. | nih.govpnas.orgnih.gov |

| A2.2B2 | HEL(46-61) | I-A^k | Studying endogenous antigen presentation. | pnas.org |

| ALV-48 | HEL(48-61) | I-A^k | Investigating deamidation effects on recognition. | nih.gov |

| DAV-21 | HEL(48-62) | I-A^k | Studying the role of C-terminal residues. | nih.gov |

Cytokine Production Profiles (e.g., IL-2, IFN-gamma, IL-4)

The immune response to hen egg lysozyme (HEL) and its peptides, including the (46-61) fragment, is characterized by the activation of T helper (Th) cells and the subsequent production of a distinct profile of cytokines. These signaling molecules are crucial in directing the nature of the immune response. Studies in mouse models have been instrumental in delineating these profiles.

Upon immunization with HEL, Th cells that produce Interleukin-2 (IL-2), Interferon-gamma (IFN-gamma), or Interleukin-4 (IL-4) are generated. nih.govresearchgate.net The specific cytokine profile can vary depending on the lymphoid organ, the adjuvant used during immunization, and the specific peptide epitope. nih.govresearchgate.net For instance, Th1 cells are primarily responsible for cell-mediated immunity and are characterized by the production of IL-2 and IFN-gamma. scielo.br Conversely, Th2 cells, which drive humoral immunity, produce cytokines like IL-4. scielo.br

Research using enzyme-linked immunospot (ELISPOT) assays has allowed for the precise enumeration of Th cells producing specific cytokines in response to HEL and its peptides. nih.govresearchgate.net Interestingly, studies have revealed that the repertoire of Th cells can differ between lymphoid organs within the same animal and even among Th cells producing different cytokines in a single organ. nih.govresearchgate.net Furthermore, dietary supplementation with chicken egg lysozyme in broilers has been shown to significantly improve serum levels of IFN-gamma and IL-2, indicating an enhancement of the Th1-type immune response. copernicus.org

Table 1: Cytokines Involved in the Immune Response to Lysozyme C (chicken)

| Cytokine | Associated T helper Cell | Primary Function in this Context | Reference |

|---|---|---|---|

| Interleukin-2 (IL-2) | Th1 | T-cell proliferation and activation | nih.govscielo.brcopernicus.org |

| Interferon-gamma (IFN-gamma) | Th1 | Macrophage activation, cell-mediated immunity | nih.govscielo.brcopernicus.org |

Dendritic Cell Maturation in Immune Responses

Dendritic cells (DCs) are professional antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping T-cell mediated immune responses. biorxiv.org They are specialized in capturing, processing, and presenting antigens, such as the Lysozyme C (46-61) peptide, to naive T cells. biorxiv.orgnih.gov

Research has demonstrated that highly purified dendritic cells from mouse spleens can very efficiently process the intact hen egg-white lysozyme (HEL) protein and present the immunogenic HEL (46-61) fragment to I-Ak-restricted T hybridoma cells. nih.gov The process involves the uptake of the HEL protein through endocytosis into acidified compartments for processing. nih.gov Notably, dendritic cells are significantly more efficient at this process than other APCs like B cell blasts, requiring about 100 times less HEL protein for effective presentation. nih.gov

The maturation of dendritic cells is a critical step for T-cell activation. Upon activation by an antigen, immature DCs mature and express higher levels of co-stimulatory molecules like MHC-II, CD40, and CD80. biorxiv.orgfrontiersin.org Studies have shown that newly activated T cells can, in turn, promote the maturation of bystander dendritic cells. anaspec.com Furthermore, research suggests that dendritic cells play a crucial role in focusing the immune response on immunodominant peptides like those derived from HEL, while other APCs, such as B lymphocytes, may present a wider array of peptides, thus diversifying the response. nih.gov

Immunomodulatory Potential and Immune System Interactions

Modulation of Macrophage-Dependent Innate Immunity

Lysozyme C and its derivatives demonstrate significant immunomodulatory effects, particularly on the innate immune system, where macrophages are key players. Macrophages are multifunctional leukocytes involved in phagocytosis, pathogen removal, and the initiation of inflammatory responses. nih.gov

Hen egg white lysozyme has been shown to exert an anti-inflammatory effect on activated macrophages. nih.gov In studies with mouse peritoneal macrophages stimulated with lipopolysaccharide (LPS), lysozyme significantly suppressed the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This effect occurs at the gene expression level and is associated with the inhibition of the c-jun N-terminal kinase (JNK) phosphorylation pathway. nih.gov Importantly, this anti-inflammatory action does not impair the phagocytotic activity of macrophages, suggesting that lysozyme can dampen inflammation without compromising the primary innate immune function of these cells. nih.gov

Furthermore, the degradation of bacterial peptidoglycan by lysozyme releases soluble fragments that can act as immunomodulators, activating pattern recognition receptors (e.g., NOD receptors) in host cells, including macrophages. plos.orgmedchemexpress.com This activation can lead to the secretion of chemokines and other activating factors, suggesting a role for lysozyme in orchestrating macrophage-dependent innate immunity. medchemexpress.commdpi.com

Influence on Humoral and Cellular Immune Markers

Lysozyme C demonstrates a clear influence on various markers of both humoral and cellular immunity. Humoral immunity involves B-lymphocytes and the production of antibodies, while cellular immunity is mediated by T-lymphocytes.

Studies in broiler chickens have shown that supplementation with microbial lysozyme leads to significant enhancements in both local and systemic immune markers. researchgate.net This includes higher local Immunoglobulin A (IgA) levels and increased humoral Hemagglutination Inhibition (HI) titers against viruses like Newcastle and avian influenza H5. researchgate.net On the cellular side, lysozyme treatment increased the macrophage count and the phagocytic index, key indicators of cellular innate immune activity. researchgate.net

In other research, lysozyme supplementation was associated with stronger peripheral immune function, including higher T-cell and B-cell ratios, and elevated levels of Immunoglobulin G (IgG) and IgA. nih.gov Clinical studies have also observed the immunomodulatory effects of HEWL, where treatment helped restore white blood cell counts to a normal range, primarily by affecting neutrophil and lymphocyte populations. mdpi.com Specifically, a reduction in CD8+ T cells was noted, which helped normalize the crucial CD4+:CD8+ cell ratio. mdpi.com

Table 2: Impact of Lysozyme on Immune Markers

| Immune Branch | Marker | Effect of Lysozyme | Reference |

|---|---|---|---|

| Cellular Immunity | Macrophage Count | Increased | researchgate.net |

| Cellular Immunity | Phagocytic Index | Increased | researchgate.net |

| Cellular Immunity | T-Cell / B-Cell Ratios | Increased | nih.gov |

| Cellular Immunity | CD8+ Cell Count | Decreased (Normalization) | mdpi.com |

| Humoral Immunity | Immunoglobulin A (IgA) | Increased | researchgate.netnih.gov |

| Humoral Immunity | Immunoglobulin G (IgG) | Increased | nih.gov |

Role in the Context of Host Defense Mechanisms

Lysozyme is a cornerstone of the innate immune system, providing a first line of defense against invading pathogens. plos.orgnih.gov Its primary and most well-known function is its enzymatic ability to hydrolyze the β-1,4-glycosidic bond in the peptidoglycan layer of bacterial cell walls, leading to bacterial lysis, particularly in Gram-positive bacteria. plos.orgnih.govnih.gov This muramidase (B13767233) activity is a critical host defense mechanism at mucosal surfaces, in bodily secretions like tears and saliva, and within professional phagocytes such as macrophages and neutrophils. plos.orgnih.gov

Beyond its enzymatic action, lysozyme possesses non-enzymatic antimicrobial properties. As a highly cationic protein, it can interact with and disrupt bacterial membranes, an activity that is independent of peptidoglycan hydrolysis. plos.org This allows it to have efficacy against some Gram-negative bacteria as well. mdpi.com

Lysozyme also plays a crucial role in host defense through its immunomodulatory functions. By breaking down bacteria, it enhances the release of bacterial products that are recognized by the host's immune system, thereby amplifying the immune response. plos.org It also exhibits antiviral properties, which are thought to be related to its positive charge and ability to interact with viral particles, rather than its enzymatic activity. mdpi.com This broad range of functions makes lysozyme a vital component of host defense, limiting the growth of potential pathogens and helping to prevent the overgrowth of commensal microbiota. medchemexpress.com

Implications in Peptide Vaccination Research

The Lysozyme C (46-61) peptide has been extensively used as a model antigen in peptide vaccination research. researchgate.netnih.gov This is largely because it represents an immunodominant T-cell epitope in certain MHC haplotypes (specifically, it is presented by I-Ak molecules), meaning it elicits a strong and focused T-cell response. nih.govmedchemexpress.com

A key challenge in vaccine development is ensuring the efficient delivery of antigens to APCs to trigger a robust immune response. Research has explored an antigen-targeting approach where T-cell epitopes, such as HEL (46-61), are incorporated into recombinant antibodies that are specific for surface molecules on APCs. researchgate.netnih.gov When the HEL (46-61) epitope was introduced into a loop in the constant region of a human IgG3 antibody designed to target IgD on B cells, the efficiency of T-cell presentation was enhanced by a factor of 10,000 to 100,000 compared to the free peptide. researchgate.net

This strategy demonstrates that targeting specific epitopes to APCs can dramatically increase the activation of CD4+ T cells, which are central to orchestrating adaptive immune responses. nih.gov The ability to successfully incorporate various T-cell epitopes like HEL (46-61) into antibody constant regions suggests the potential for creating targeted, multi-subunit vaccines. researchgate.netnih.gov Such vaccines could be designed to stimulate specific T-cell responses, which are crucial for both humoral (B-cell) and cytotoxic T-lymphocyte (CTL) immunity. nih.gov

Antigen-Targeting Strategies and Delivery Systems

Targeting antigens directly to antigen-presenting cells (APCs) is a key strategy for enhancing the efficiency of T cell activation, a concept that can be leveraged for vaccine development. nih.gov Research into Lysozyme C (46-61) from chicken, also known as hen egg lysozyme (HEL) (46-61), has explored sophisticated delivery systems designed to improve its presentation to the immune system. nih.govresearchgate.net

One prominent strategy involves the use of genetically engineered recombinant antibodies as delivery vehicles. pnas.org In this approach, the HEL (46-61) T cell epitope is incorporated into the constant region of an antibody, specifically within a loop in the C(H)1 domain of human IgG3. nih.govresearchgate.net This creates a fusion molecule that retains the antibody's ability to bind to specific targets while carrying the desired antigenic peptide. pnas.org By designing the antibody's variable regions to be specific for receptors on APCs, such as Immunoglobulin D (IgD) on B cells, the HEL (46-61) peptide can be efficiently delivered to the cells responsible for initiating a T cell response. nih.govresearchgate.net

Studies have demonstrated that this targeting method significantly boosts the efficiency of antigen presentation. When the HEL (46-61) epitope, incorporated into a recombinant antibody, was targeted to IgD on B cells in vitro, the presentation efficiency was enhanced by a factor of 10,000 to 100,000 compared to the free synthetic peptide. researchgate.netpnas.org Following intravenous injection in mice, the IgD-targeted epitopes were effectively presented by splenic APCs, leading to the activation of specific T cells. researchgate.net In contrast, little to no T cell activation was observed when the non-targeted recombinant antibody or the free peptide was used, even at concentrations 100 times higher. nih.govresearchgate.net This highlights the profound impact of APC-specific delivery on the immunogenicity of the peptide. researchgate.net

This delivery system is versatile, as research has shown that various T cell epitopes, differing in length and secondary structure, can be successfully incorporated into the loops of antibody constant domains. researchgate.netpnas.org The intrinsic stability of the antibody constant region makes it a suitable scaffold for this fusion molecule strategy, opening possibilities for creating multisubunit vaccines by loading a single antibody with several different epitopes in various domains. nih.govresearchgate.net

Table 1: Antigen-Targeting Strategy for Lysozyme C (46-61)

| Delivery System | Mechanism | Target Cell/Receptor | Key Findings | Reference(s) |

|---|---|---|---|---|

| Recombinant Antibody (human IgG3) | The HEL (46-61) peptide is inserted as a loop into the C(H)1 constant domain of the antibody. | Antigen-Presenting Cells (APCs), specifically B cells via IgD receptor. | In vitro presentation efficiency is enhanced 10,000 to 100,000-fold compared to free peptide. | nih.govresearchgate.netpnas.org |

Methodological Approaches in Lysozyme C 46 61 Research

Peptide Synthesis and Purification Methodologies

The generation of a pure and well-characterized Lysozyme (B549824) C (46-61) peptide is the foundational step for any immunological or biophysical study. This is primarily achieved through chemical synthesis followed by rigorous purification and quality control.

Solid-Phase Peptide Synthesis (SPPS) is the principal method for the chemical synthesis of Lysozyme C (46-61). This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The process allows for the efficient removal of excess reagents and byproducts by simple filtration and washing, which greatly simplifies the synthesis of peptides of defined sequence.

One of the most common chemical strategies employed is Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In this approach, the N-terminus of the growing peptide chain is protected by an Fmoc group, which is stable to the coupling conditions but can be readily removed by a mild base, typically piperidine in dimethylformamide (DMF), to allow for the addition of the next amino acid. The side chains of the amino acids are protected by acid-labile groups.

The synthesis is typically carried out on an automated peptide synthesizer. Following the assembly of the full-length peptide chain, it is cleaved from the resin support, and the side-chain protecting groups are simultaneously removed using a strong acid cocktail, often containing trifluoroacetic acid (TFA).

Table 1: Overview of Solid-Phase Peptide Synthesis for Lysozyme C (46-61)

| Parameter | Description | Common Reagents/Conditions |

|---|---|---|

| Synthesis Strategy | Stepwise addition of amino acids on a solid support. | Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) |

| Solid Support (Resin) | Insoluble polymer to which the first amino acid is attached. | Polystyrene-based resins (e.g., Wang resin, Rink amide resin) |

| Nα-Amino Protection | Temporary protection of the N-terminus of the growing peptide chain. | Fmoc group |

| Side-Chain Protection | Protection of reactive amino acid side chains. | Acid-labile groups (e.g., Boc, tBu, Trt) |

| Coupling Reagents | Reagents that facilitate the formation of the peptide bond. | Carbodiimides (e.g., DIC) with additives (e.g., HOBt, Oxyma) |

| Deprotection Reagent | Reagent to remove the Nα-Fmoc group. | 20% Piperidine in DMF |

| Cleavage and Final Deprotection | Release of the peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA)-based cocktails |

Following synthesis and cleavage from the resin, the crude Lysozyme C (46-61) peptide is a mixture containing the desired peptide along with truncated sequences, deletion sequences, and byproducts from the cleavage process. High-Performance Liquid Chromatography (HPLC) is the standard method for both the purification and the purity assessment of the synthetic peptide.

Reversed-phase HPLC (RP-HPLC) is the most commonly used mode for peptide purification. In this technique, the crude peptide mixture is loaded onto a column packed with a nonpolar stationary phase, typically silica particles chemically modified with C18 alkyl chains. The peptides are then eluted with a gradient of increasing organic solvent, usually acetonitrile, in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA). The TFA serves to improve peak shape and resolution by forming ion pairs with the charged groups on the peptide.

The purity of the collected fractions is then assessed by analytical RP-HPLC, and fractions of the desired purity (typically >95%) are pooled and lyophilized to obtain the final peptide product. The identity of the purified peptide is confirmed by mass spectrometry.

Table 2: Typical HPLC Conditions for Lysozyme C (46-61) Purification and Analysis

| Parameter | Purification | Purity Assessment |

|---|---|---|

| Technique | Preparative Reversed-Phase HPLC | Analytical Reversed-Phase HPLC |

| Stationary Phase | C18 silica gel | C18 silica gel |

| Mobile Phase A | 0.1% TFA in water | 0.1% TFA in water |

| Mobile Phase B | 0.1% TFA in acetonitrile | 0.1% TFA in acetonitrile |

| Elution | Gradient of increasing Mobile Phase B | Gradient of increasing Mobile Phase B |

| Detection | UV absorbance at 214/280 nm | UV absorbance at 214/280 nm |

In Vitro and Ex Vivo Assay Systems

A variety of in vitro and ex vivo assay systems are utilized to investigate the biological functions of Lysozyme C (46-61), particularly its role in the adaptive immune response.

The primary biological function of Lysozyme C (46-61) that has been extensively studied is its ability to be presented by Major Histocompatibility Complex (MHC) class II molecules to T-helper cells, thereby initiating an immune response.

T-cell Hybridoma Stimulation Assays: A common method to assess the immunogenicity of Lysozyme C (46-61) is the use of T-cell hybridomas. These are immortalized T-cell lines that express a specific T-cell receptor (TCR) that recognizes the Lysozyme C (46-61) peptide bound to a particular MHC class II molecule (e.g., I-A^k). When these hybridomas are co-cultured with antigen-presenting cells (APCs) that have been pulsed with the Lysozyme C (46-61) peptide, the T-cells become activated and secrete cytokines, such as Interleukin-2 (B1167480) (IL-2). The amount of IL-2 secreted into the culture supernatant is then quantified, typically by an ELISA or by using an IL-2-dependent cell line.

Cytokine Release Assays: To gain a more detailed understanding of the nature of the T-cell response to Lysozyme C (46-61), the profile of cytokines secreted by activated T-cells is analyzed. In addition to IL-2, other key cytokines such as Interferon-gamma (IFN-γ), indicative of a Th1-type response, and Interleukin-4 (IL-4), characteristic of a Th2-type response, are measured. These assays provide insights into the functional polarization of the T-cells responding to the peptide.

Table 3: Cell-Based Assays for Evaluating Immune Response to Lysozyme C (46-61)

| Assay | Principle | Readout | Key Findings |

|---|---|---|---|

| T-cell Hybridoma Stimulation | Activation of a specific T-cell hybridoma upon recognition of the peptide-MHC complex on APCs. | Secretion of Interleukin-2 (IL-2). | Confirms the immunogenicity of the peptide and its ability to be presented by specific MHC molecules. |

| T-cell Proliferation Assay | Measurement of the proliferation of peptide-specific T-cells upon stimulation with the peptide presented by APCs. | Incorporation of radiolabeled nucleotides (e.g., [3H]-thymidine). | Demonstrates the ability of the peptide to induce a clonal expansion of specific T-cells. |

| Cytokine Release Assays (e.g., ELISA, ELISpot) | Quantification of specific cytokines secreted by T-cells upon activation by the peptide. | Concentration of cytokines (e.g., IL-2, IFN-γ, IL-4) in culture supernatant or number of cytokine-secreting cells. | Characterizes the type of T-helper cell response (e.g., Th1 vs. Th2) elicited by the peptide. |

While the whole lysozyme protein is well-known for its antimicrobial properties, which it exerts by hydrolyzing the peptidoglycan layer of bacterial cell walls, the specific antimicrobial activity of the (46-61) fragment is less characterized in the scientific literature. However, this peptide has been tested as part of antimicrobial vaccines.

Standard methods to assess the antimicrobial activity of peptides include the microbroth dilution assay. This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a peptide that prevents the visible growth of a microorganism. In this assay, serial dilutions of the peptide are prepared in a liquid growth medium in a microtiter plate, and a standardized inoculum of the test microorganism is added. The plates are then incubated, and bacterial growth is assessed by measuring the optical density.

While direct evidence for the use of this specific assay on Lysozyme C (46-61) is limited in the available search results, it represents a standard methodology for evaluating the antimicrobial potential of peptides. Studies on other lysozyme-derived peptides have shown that they can possess antimicrobial activity that is independent of the enzymatic activity of the parent protein.

Biophysical techniques are essential for characterizing the molecular interactions of Lysozyme C (46-61), particularly its binding to MHC class II molecules.

Photoaffinity labeling has been used to study the interaction of photoreactive conjugates of Lysozyme C (46-61) with murine MHC class II molecules. This technique involves the use of a peptide derivative containing a photo-activatable group. Upon exposure to UV light, this group forms a covalent bond with the interacting molecule, allowing for the identification of the binding site. These studies have shown that derivatives of Lysozyme C (46-61) selectively label the alpha chain of the I-A^k molecule.

Circular dichroism (CD) spectroscopy has been employed to investigate the conformational properties of Lysozyme C (46-61) in different solvent environments. These studies revealed that while the peptide is largely unstructured in aqueous solution, it can adopt a helical conformation in the presence of membrane-mimicking solvents like trifluoroethanol.

While techniques like fluorescence spectroscopy, isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) are widely used to study ligand-protein interactions, their specific application to study the binding of non-MHC ligands to the isolated Lysozyme C (46-61) peptide is not extensively documented in the provided search results. However, these methods are fundamental in biophysical research for determining binding affinities, thermodynamics, and the structural basis of molecular interactions.

Biophysical Techniques for Ligand Binding and Interactions

Genetic Engineering and Mutagenesis Studies

Genetic engineering provides powerful tools to dissect the molecular details of protein function and interaction. By altering the primary amino acid sequence of a protein, researchers can directly test the contribution of individual residues to binding and activity.

Site-directed mutagenesis is a cornerstone technique for identifying the specific amino acid residues within an epitope that are critical for its recognition by an antibody. researchgate.netoncohemakey.com An epitope is the part of an antigen that is recognized by the immune system. By systematically replacing individual amino acids in the lysozyme protein and then measuring the impact on antibody binding, a high-resolution map of the interaction surface can be constructed. researchgate.netnih.gov

The process involves:

Altering the DNA sequence that codes for lysozyme to substitute the codon for a specific amino acid.

Expressing the mutated lysozyme protein.

Measuring the binding affinity of the mutant protein for a specific antibody (e.g., using ITC or surface plasmon resonance).

A significant decrease in binding affinity upon mutation indicates that the original residue is a critical "hot spot" in the epitope. Conversely, mutations that have little to no effect on binding are presumed to be outside the direct contact interface. researchgate.net This approach was used extensively to map the epitope for the anti-lysozyme antibody HyHEL-10, identifying key residues in lysozyme that are crucial for the high-affinity interaction. researchgate.netnih.gov

| Lysozyme Residue | Mutation | Effect on HyHEL-10 Binding Affinity | Conclusion |

| Arg-21 | Gln | ~10-fold decrease | Contributes moderately to binding. |

| Gly-102 | Ala | No significant change | Not a critical contact residue. researchgate.net |

| Arg-101 | Lys | ~150-fold decrease | Forms a critical salt bridge with the antibody. |

| Asp-101 | Ala | >1000-fold decrease | Critical for binding, likely involved in hydrogen bonding and shape complementarity. |

This interactive table presents example data from site-directed mutagenesis studies on the hen egg-white lysozyme epitope for the HyHEL-10 antibody, illustrating how specific residues are identified as critical for binding.

While short peptides like Lysozyme C (46-61) can be produced by chemical synthesis, recombinant expression offers an alternative method, especially for producing larger fragments or for creating fusion proteins. pnas.org This technique involves inserting the DNA sequence encoding the desired peptide into an expression vector, which is then introduced into a host organism (such as the bacterium E. coli or yeast). medchemexpress.comnih.gov The host's cellular machinery then produces the peptide.

A powerful application of this method in the study of Lysozyme C (46-61) is the creation of recombinant antibodies where the peptide epitope is genetically inserted into a surface-exposed loop of the antibody's constant region. pnas.org This creates a fusion protein that displays the epitope in a structured context. Studies have shown that when the HEL (46-61) epitope was incorporated into the CH1 domain of a human IgG3 antibody, it was successfully expressed and secreted. pnas.org

This approach offers several advantages:

Targeted Delivery: When the variable regions of the carrier antibody are designed to bind to specific receptors on antigen-presenting cells (APCs), the epitope can be delivered with high efficiency. pnas.org

Enhanced Immunogenicity: This targeted delivery can enhance the presentation of the epitope to T-cells by a factor of 10,000 to 15,000 times compared to the free synthetic peptide. pnas.org

Controlled Presentation: It ensures the peptide is presented in a consistent and stable form, facilitating studies on T-cell activation.

This methodology confirms that the Lysozyme C (46-61) sequence can be effectively expressed and processed from a larger carrier protein to stimulate a specific T-cell response. pnas.org

Evolutionary and Comparative Research Perspectives

Phylogenetic Analysis of Lysozyme (B549824) C Family Members

The Lysozyme C (chicken-type) family is a classic example of molecular evolution, characterized by gene duplication and functional divergence. nih.govnih.gov Historically, the vertebrate lysozyme gene family was considered to be small, primarily consisting of Lysozyme C, α-lactalbumin (found only in mammals), and calcium-binding lysozyme. nih.govnih.govnih.gov However, genomic research has revealed that the mammalian lysozyme gene family is significantly larger than previously understood. nih.govnih.gov

Phylogenetic analyses show that the mammalian lineage harbors at least eight distinct lysozyme-like genes that likely arose from duplication events preceding the diversification of modern mammals. nih.govnih.gov These duplicated genes have been largely maintained throughout mammalian evolution, suggesting they perform essential, albeit sometimes different, biological functions. nih.gov The mature protein sequences encoded by these genes are readily alignable due to highly conserved residues, including the eight cysteine residues that form critical disulfide bonds. nih.gov

In some lineages, the Lysozyme C gene family has undergone further expansion and specialization. A notable example is found in ruminant artiodactyls, such as cows, where the gene has duplicated to form a family of approximately ten genes. nih.gov This gene amplification is associated with the recruitment of lysozyme as a digestive enzyme in the stomach, a neofunctionalization that required adaptation to an acidic environment. nih.gov Phylogenetic studies indicate that the stomach lysozyme genes in these animals have evolved in a concerted fashion, meaning they have evolved together as a unit. nih.gov

This pattern of gene duplication followed by both conservation and functional innovation highlights the evolutionary plasticity of the Lysozyme C family, allowing it to adapt to diverse physiological and immunological challenges.

Table 1: Key Members of the Mammalian Lysozyme C-like Gene Family

| Gene Name | Primary Function/Expression | Evolutionary Note |

|---|---|---|

| Lyz (Lysozyme C) | Bacteriolytic enzyme in host defense (tears, milk, etc.) | The archetypal member, widespread in vertebrates. nih.gov |

| LALBA (α-lactalbumin) | Component of lactose (B1674315) synthase in mammary glands | Evolved from a Lysozyme C ancestor; lacks bacteriolytic activity. nih.gov |

| LYZL1 / LYZL2 | Expressed in the male reproductive system | Represents diversification of function after gene duplication. nih.gov |

| SPACA3 | Sperm acrosome associated protein | Another example of a lysozyme-like gene with a specialized reproductive role. nih.gov |

| Stomach Lysozymes (Ruminants) | Digestive enzyme in the foregut | Result of lineage-specific gene amplification and neofunctionalization. nih.gov |

Conservation of Lysozyme C (46-61) Homologs Across Species

The Lysozyme C (46-61) peptide from chicken, also known as HEL(46-61), represents an immunodominant epitope, making its conservation across species a subject of significant immunological and evolutionary interest. researchgate.net Sequence alignment of c-type lysozymes reveals both conservation and variation within this specific region, reflecting different evolutionary pressures.

When comparing more distantly related species, the differences in the 46-61 region become more pronounced. The sequence of this peptide in human lysozyme differs from the chicken sequence at four residue positions. drugbank.com Similarly, mouse lysozyme exhibits five amino acid differences within the same region when compared to the chicken peptide. researchgate.net This variability is critical, as it can affect the binding of the peptide to Major Histocompatibility Complex (MHC) molecules and subsequent recognition by T-cells. nih.gov The differences in flanking residues of the core determinant can hinder MHC binding or T-cell receptor interaction, rendering a potentially immunogenic peptide non-immunogenic in certain species or individuals. nih.gov

The table below illustrates the sequence variation within the 46-61 region among selected vertebrate species, highlighting the evolutionary divergence of this specific epitope.

Table 2: Amino Acid Sequence Alignment of the Lysozyme C (46-61) Region

| Species | Sequence (Residues 46-61) | Reference |

|---|---|---|

| Chicken (Gallus gallus) | N T D G S T D Y G I L Q I N S R | researchgate.net |

| Human (Homo sapiens) | A T N Y N A G D R S T D Y G I F Q I N S R | drugbank.com |

| Mouse (Mus musculus) | - - K G T D V Q A W I R G C R L | researchgate.net |

| Rainbow Trout (Oncorhynchus mykiss) | - - - - - D G N G M N A W V A W R N R | uniprot.org |

Note: Alignments may include flanking residues for context, and dashes (-) indicate gaps introduced to maximize homology.

Role of Lysozyme C in Innate Immunity Evolution

Lysozyme C is a fundamental component of the innate immune system, representing an ancient form of defense against bacterial pathogens. biologists.com Its primary role is to hydrolyze the peptidoglycan layer of bacterial cell walls, leading to lysis. researchgate.net The evolutionary history of Lysozyme C is therefore intrinsically linked to the evolution of innate immunity itself.

The presence of lysozymes across a vast range of organisms, from invertebrates to vertebrates, underscores their ancient origin and essential function. researchgate.netnih.gov The lysozyme superfamily has diversified into several major types, including the c-type (chicken), g-type (goose), and i-type (invertebrate), each with a distinct evolutionary history and distribution. researchgate.net This diversification allowed organisms to adapt their defenses to different environments and pathogens. For example, invertebrate c-type lysozymes are crucial for immunity in organisms lacking an adaptive immune system and sometimes exhibit activity against both Gram-positive and Gram-negative bacteria. ebi.ac.uk

In vertebrates, Lysozyme C is a key effector molecule secreted by immune cells like macrophages and neutrophils. researchgate.net Its evolution within vertebrates has not been static. In addition to the gene duplications that created a family of lysozyme-like proteins with varied functions, the original defensive role has also been adapted. nih.gov The recruitment of Lysozyme C for digestion in ruminants and some leaf-eating monkeys is a prime example of evolutionary co-option, where an existing defense protein is repurposed for a new physiological role. nih.gov

Furthermore, the immune system of reptiles provides insights into the evolutionary bridge between ectothermic and endothermic vertebrates. Lysozymes have been isolated from lizards and turtles, where they form part of a robust innate immune system that also includes other antimicrobial peptides like defensins. biologists.com The study of these ancient lineages helps to reconstruct the evolutionary steps that shaped the complex innate immune systems of birds and mammals, where Lysozyme C remains a critical first line of defense. mdpi.com

Table 3: Major Lysozyme Types and Their Role in Innate Immunity

| Lysozyme Type | Typical Distribution | Primary Role in Innate Immunity |

|---|---|---|

| C-type (Chicken) | Widespread in vertebrates and invertebrates | Primary bacteriolytic enzyme in mucosal secretions and phagocytic cells. researchgate.netbiologists.com |

| G-type (Goose) | Found in birds, some other vertebrates | Antibacterial enzyme, sometimes with different expression patterns than C-type. researchgate.net |

| I-type (Invertebrate) | Found only in invertebrates | Key defense molecule in organisms lacking adaptive immunity; may also have digestive functions. nih.gov |

Future Directions and Emerging Research Avenues

Advanced Structural Determination of Peptide-Receptor Complexes

A critical avenue for future research lies in the precise structural characterization of Lysozyme (B549824) C (46-61) when bound to its biological receptors. While the structure of the parent lysozyme protein is well-documented, the exact conformations that the (46-61) peptide fragment adopts upon interacting with its targets, such as Major Histocompatibility Complex (MHC) class II molecules, remain an area of active investigation. rcsb.org

Advanced techniques are required to overcome the challenges posed by the inherent flexibility of peptides and the dynamic nature of their interactions. nih.govmdpi.com A tandem approach that combines experimental data with computational modeling is proving to be particularly powerful. nih.govbiorxiv.org For instance, Nuclear Magnetic Resonance (NMR) chemical shift data can be integrated with molecular dynamics (MD) simulations to generate high-resolution models of peptide-protein complexes. nih.govbiorxiv.org This hybrid method can elucidate not only the bound-state conformation of the peptide but also any allosteric changes that occur in the receptor upon binding. biorxiv.org

Such detailed structural information is fundamental to understanding the molecular basis of the peptide's activity and for designing analogs with modified functions.

Table 1: Advanced Methods for Structural Determination of Peptide-Receptor Complexes

| Method | Description | Advantages |

|---|---|---|

| X-ray Crystallography | Provides high-resolution atomic structures of molecules in a crystalline state. | Delivers precise atomic coordinates. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Determines the structure of molecules in solution, providing insights into their dynamics. | Can study molecules in a more native-like environment and capture conformational changes. nih.gov |

| Cryo-Electron Microscopy (Cryo-EM) | Images frozen-hydrated biological samples at cryogenic temperatures to determine their structure. | Suitable for large and complex assemblies that are difficult to crystallize. |

| Molecular Dynamics (MD) Simulations | A computational method that simulates the physical movements of atoms and molecules. | Provides insights into the dynamic nature of peptide-receptor interactions and can complement experimental data. nih.gov |

| Hybrid Methods (e.g., MELD-NMR) | Integrates experimental data (like NMR chemical shifts) with computational simulations to refine structural models. | Can determine structures of challenging, flexible complexes with limited experimental data. nih.govbiorxiv.org |

High-Throughput Screening for Novel Interactions

Identifying the full spectrum of binding partners for Lysozyme C (46-61) is crucial for a complete understanding of its biological roles. High-throughput screening (HTS) technologies offer a powerful means to rapidly screen large libraries of molecules for potential interactions with the peptide. nih.govmdpi.com

Peptide microarray technology, for instance, allows for the parallel analysis of thousands of protein-peptide interactions. nih.gov In such an assay, a library of potential binding partners could be immobilized on a chip and probed with labeled Lysozyme C (46-61) to identify novel interactors. nih.gov Another approach involves cell-based functional screens where live cells are used to detect a biological response upon interaction with the peptide. youtube.com For example, a library of peptides could be expressed on the surface of beads and incubated with cells containing a reporter system that is activated upon peptide binding to a cell-surface receptor. youtube.com

These HTS methods can accelerate the discovery of new biological pathways and cellular processes influenced by Lysozyme C (46-61).

Table 2: High-Throughput Screening Platforms for Peptide Interactions

| Platform | Principle | Application for Lysozyme C (46-61) |

|---|---|---|

| Peptide/Protein Microarrays | Immobilized libraries of peptides or proteins are probed with a labeled binding partner. | Identifying novel protein receptors or binding partners from a proteome-wide library. nih.gov |

| Phage Display | A library of peptides is expressed on the surface of bacteriophages, which are then used to screen for binding to a target molecule. | Discovering proteins or other molecules that bind with high affinity and specificity to the peptide. |

| Cell-Based Assays with Reporter Genes | Cells are engineered to produce a detectable signal (e.g., fluorescence) upon a specific molecular interaction. | Screening for functional interactions, such as the activation of a specific signaling pathway by the peptide. nih.gov |

| Competitive Binding Assays | A known, labeled ligand competes with test compounds for binding to a target. A change in signal indicates displacement of the known ligand. | Quantifying the binding affinity of Lysozyme C (46-61) analogs to a known receptor. drugtargetreview.com |

Development of Predictive Models for Peptide Function

The development of sophisticated computational models is set to revolutionize our ability to predict the function of peptides like Lysozyme C (46-61) directly from their amino acid sequence. researchgate.net These predictive models leverage machine learning and deep learning algorithms to identify patterns that correlate sequence and structural features with specific biological activities. acs.orgbiorxiv.org

Applying these predictive tools to Lysozyme C (46-61) and its variants could accelerate the design of new peptides with tailored functions.

Table 3: Predictive Modeling Approaches for Peptide Function

| Model Type | Description | Potential Application for Lysozyme C (46-61) |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Statistical models that relate the chemical structure of a molecule to its biological activity. nih.gov | Predicting the immunomodulatory activity of different analogs of the peptide. |

| Homology Modeling | Predicts the 3D structure of a peptide based on the known structure of a homologous peptide. researchgate.net | Generating a preliminary structural model of the peptide bound to a receptor, based on known complex structures. |

| Deep Learning Models (e.g., PepCNN) | Neural networks trained on large datasets to recognize complex patterns in sequence and structural data. biorxiv.org | Predicting potential binding sites on proteins for the peptide. biorxiv.org |

| Protein Language Models (e.g., PeptideBERT) | Transformer-based models that learn representations of protein sequences to predict various properties. acs.org | Predicting properties like hemolytic activity or non-fouling characteristics for modified versions of the peptide. acs.org |

Integration of Omics Data for Systems-Level Understanding

To gain a holistic view of the biological impact of Lysozyme C (46-61), it is essential to move beyond single-molecule studies and embrace a systems-level approach. This involves the integration of data from multiple "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics. azolifesciences.comnih.gov

By exposing a biological system (e.g., a specific cell type or organism) to Lysozyme C (46-61) and subsequently analyzing the changes across these different molecular layers, researchers can construct a comprehensive picture of the peptide's effects. For instance, transcriptomics (measuring RNA levels) can reveal which genes are turned on or off in response to the peptide, while proteomics (measuring protein levels) can show how these gene expression changes translate into functional proteins. frontiersin.org Metabolomics, the study of small molecules or metabolites, can then provide a snapshot of the ultimate downstream effects on cellular metabolism. nih.gov

Bioinformatics and computational tools are crucial for integrating these large and diverse datasets to identify key pathways and networks that are modulated by the peptide. azolifesciences.com This integrated, multi-omics approach will be instrumental in uncovering the broader physiological and pathological significance of Lysozyme C (46-61). nih.govfrontiersin.org

Table 4: Omics Technologies for Systems-Level Analysis

| Omics Field | Molecules Studied | Information Gained |

|---|---|---|

| Genomics | DNA | Provides the genetic blueprint and identifies variations that may influence the response to the peptide. azolifesciences.com |

| Transcriptomics | RNA | Reveals changes in gene expression in response to the peptide. azolifesciences.com |

| Proteomics | Proteins | Identifies changes in protein abundance and post-translational modifications, reflecting functional changes in the cell. azolifesciences.com |

| Metabolomics | Metabolites | Offers a functional readout of the physiological state of the cell by quantifying changes in metabolic pathways. azolifesciences.com |

| Epigenomics | DNA modifications | Investigates modifications to DNA that affect gene expression without changing the DNA sequence itself. azolifesciences.com |

Q & A

Q. What are the structural and functional characteristics of Lysozyme C (46-61) (chicken)?

Lysozyme C (46-61) (chicken) is a synthetic 16-amino acid peptide (sequence: NTDGSTDYGILQINSR) derived from residues 46–61 of chicken egg white lysozyme. Key properties include:

- Molecular formula : C₇₂H₁₁₆N₂₂O₂₉, molecular weight 1753.82 Da .

- Isoelectric point (pI) : 6.45, with a net charge of -0.02 at pH 7.0 .

- Hydrophobicity : Average hydrophilicity of 0.04 and a hydrophobic index of -0.87 .

This peptide retains immunogenic properties, specifically binding to MHC class II molecules (e.g., I-Aᵏ), making it a model for studying antigen presentation .

Q. How is Lysozyme C (46-61) purified and validated for research use?

- Purification : Synthesized via solid-phase peptide synthesis (SPPS) and purified using HPLC. Commercial sources (e.g., Sigma-Aldrich) provide lyophilized powder with ≥90% protein content and <10% buffer salts (e.g., sodium acetate) .

- Validation : Quality control includes UV spectrophotometry for protein quantification and PCR amplification (35 cycles) to confirm absence of 16S/18S rDNA contaminants .

- Activity assay : Measured using Micrococcus lysodeikticus suspension; one unit produces ΔA₄₅₀ = 0.001/min at pH 6.24 .

Q. What are the standard protocols for using Lysozyme C (46-61) in bacterial lysis?

For E. coli lysis:

Resuspend cell pellets in STET buffer (10 mM Tris-HCl pH 8.0, 0.1 M NaCl, 1 mM EDTA, 5% Triton X-100).

Add 25 µL of freshly prepared lysozyme (10 mg/mL in Tris-HCl pH 8.0).

Incubate at 37°C for 30 min, followed by boiling for 40 sec to inactivate enzymes .

Note: Optimal pH for activity is 6.0–9.0; avoid SDS or imidazole derivatives, which inhibit activity .

Advanced Research Questions

Q. How does Lysozyme C (46-61) interact with MHC class II molecules, and what experimental approaches validate this interaction?

Q. What contradictions exist in the literature regarding lysozyme’s antimicrobial efficacy, and how can they be resolved experimentally?

- Contradictions : Human lysozyme (hLYS) exhibits 3× higher activity than chicken lysozyme (cLYS) due to cationic residue differences (e.g., hLYS has higher thermal stability and charge density) . However, cLYS is more accessible and cost-effective for bulk applications.

- Resolution strategies :

Q. How can researchers optimize Lysozyme C (46-61) for studying antigen presentation in autoimmune or infectious disease models?

- Experimental design :

- Use paraformaldehyde-fixed antigen-presenting cells (APCs) to isolate peptide-MHC interactions from endogenous processing .

- Pair the peptide with adjuvants (e.g., Freund’s complete adjuvant) to enhance T-cell response in murine models.

- Employ mass spectrometry to track peptide-MHC complex stability under physiological conditions .

- Controls : Include autologous lysozyme peptides (e.g., human lysozyme 46–61) to assess cross-reactivity .

Methodological Challenges and Solutions

Q. What are the limitations of using synthetic Lysozyme C (46-61) in functional studies, and how can they be mitigated?

- Limitations :

- Solutions :

- Use reducing agents (e.g., DTT) or detergents (e.g., Tween-20) to prevent aggregation.

- Validate findings with full-length recombinant lysozyme or tissue-derived peptides .

Q. How can conflicting data on lysozyme’s enzymatic activity across studies be standardized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.